tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that features a tetrahydropyrazine ring substituted with a nitrobenzoyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions
Formation of Tetrahydropyrazine Ring: The tetrahydropyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-nitrobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The tetrahydropyrazine ring can be oxidized to form pyrazine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 4-(2-Aminobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate.
Oxidation: Pyrazine derivatives.
Substitution: Various substituted benzoyl tetrahydropyrazinecarboxylates.
Scientific Research Applications
tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzoyl group can participate in electron transfer processes, while the tetrahydropyrazine ring can engage in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
tert-Butyl 4-(2-nitrobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate can be compared with similar compounds such as:
tert-Butyl 4-(2-aminobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate: This compound features an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
tert-Butyl 4-(2-chlorobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate: The presence of a chloro group can influence the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 4-(2-nitrobenzoyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-10-8-17(9-11-18)14(20)12-6-4-5-7-13(12)19(22)23/h4-7H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYLWRPEYFRYQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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